molecular formula C10H13FN5O7P B193420 Fludarabine phosphate CAS No. 75607-67-9

Fludarabine phosphate

Cat. No.: B193420
CAS No.: 75607-67-9
M. Wt: 365.21 g/mol
InChI Key: GIUYCYHIANZCFB-FJFJXFQQSA-N
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Mechanism of Action

1. Target of Action: Fludarabine phosphate primarily targets DNA polymerase alpha, ribonucleotide reductase, and DNA primase. These enzymes are crucial for DNA synthesis and repair, making them vital for cell proliferation .

2. Mode of Action: this compound is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis . This disruption in DNA synthesis ultimately results in cell death, particularly affecting rapidly dividing cancer cells .

3. Biochemical Pathways: The inhibition of DNA polymerase alpha, ribonucleotide reductase, and DNA primase by 2-fluoro-ara-ATP disrupts the DNA replication process. This interference affects the S-phase of the cell cycle, preventing the synthesis of new DNA strands and leading to apoptosis (programmed cell death) in malignant cells .

Pharmacokinetics:

5. Result of Action: At the molecular level, the inhibition of DNA synthesis leads to the accumulation of DNA damage, triggering apoptosis in cancer cells. This results in the reduction of tumor burden and the alleviation of symptoms associated with hematological malignancies .

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other medications can influence the stability and efficacy of this compound. For instance, the drug is ionized at physiological pH, which helps it remain trapped in the bloodstream, enhancing its efficacy . Additionally, renal function can significantly impact the drug’s excretion and overall effectiveness, as impaired kidney function may lead to increased toxicity .

This compound is a potent chemotherapeutic agent with a well-defined mechanism of action, making it effective in treating various hematological malignancies.

: DrugBank : Wikipedia

Biochemical Analysis

Biochemical Properties

Fludarabine phosphate plays a significant role in biochemical reactions. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite interacts with several enzymes, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These interactions inhibit DNA synthesis, making this compound active against both dividing and resting cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits DNA synthesis, which leads to the destruction of cancer cells . This impact on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active triphosphate, 2-fluoro-ara-ATP, which inhibits DNA synthesis by interacting with DNA polymerase alpha, ribonucleotide reductase, and DNA primase . This results in the inhibition of DNA synthesis and the destruction of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the peak concentrations of the active metabolite, 2-fluoro-ara-ATP, are achieved 4 hours after the start of this compound infusion . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses have been associated with severe neurologic effects, including blindness, coma, and death

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase . This process is crucial for the formation of the active triphosphate, 2-fluoro-ara-ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Being phosphorylated, this compound is ionized at physiologic pH and is effectively trapped in blood

Subcellular Localization

Current knowledge suggests that it primarily acts at the DNA level, inhibiting DNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fludarabine phosphate typically involves the reaction of fludarabine with triethyl phosphate in the presence of phosphorus oxychloride. The reaction is carried out in a low-temperature reaction bath, followed by extraction and recrystallization to obtain the final product with high purity .

Industrial Production Methods: Industrial production methods often utilize a combination of chemical and enzymatic processes. For example, 2-fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil in the presence of Enterobacter aerogenes to yield fludarabine. This is followed by phosphorylation and crystallization to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Fludarabine phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dephosphorylation: Occurs under physiological conditions.

    Phosphorylation: Requires deoxycytidine kinase and occurs intracellularly.

Major Products:

Scientific Research Applications

Fludarabine phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cladribine: Another purine analog used in the treatment of hematological malignancies.

    Pentostatin: A purine analog that inhibits adenosine deaminase and is used in the treatment of hairy cell leukemia.

Uniqueness: Fludarabine phosphate is unique due to its specific mechanism of action involving the inhibition of multiple enzymes critical for DNA synthesis. This makes it particularly effective against rapidly dividing cancer cells .

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023060
Record name Fludarabine phosphate
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Molecular Weight

365.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
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Solubility

2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL)
Record name Fludarabine
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Record name FLUDARABINE PHOSPHATE
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CAS No.

75607-67-9
Record name Fludarabine phosphate
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Record name Fludarabine phosphate [USAN:USP:BAN]
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Record name fludarabine phosphate
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Record name Fludarabine phosphate
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Record name 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)
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Record name FLUDARABINE PHOSPHATE
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Record name Fludarabine
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Melting Point

260 °C
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Fludarabine phosphate is a prodrug that, upon entering cells, is converted into its active metabolite, fludarabine triphosphate. [] Fludarabine triphosphate acts as an inhibitor of DNA synthesis by interfering with DNA polymerase activity and ribonucleotide reductase, an enzyme critical for DNA building block synthesis. [, ] This ultimately leads to irreversible DNA damage and apoptosis, effectively killing cancer cells. [, ]

ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. For this information, it's best to refer to comprehensive drug databases or the compound's official documentation.

ANone: Yes, this compound is stable in solution when diluted with 0.9% sodium chloride for at least 15 days when stored at room or refrigerator temperature. []

ANone: Research has shown that this compound freeze-dried powder with mannitol exhibits excellent formability, clear solution appearance, and high redissolution performance. [] This formulation also demonstrates low impurity and moisture content, contributing to its overall stability. []

ANone: Both oral and intravenous formulations of this compound have been developed and studied. [, ] Clinical trials have indicated that both formulations exhibit comparable efficacy and safety profiles. [, ]

ANone: Since the kidneys are responsible for eliminating approximately 60% of fludarabine's primary metabolite (2-fluoro-ara-A), dose modification is crucial for patients with impaired renal function. [] Research suggests that creatinine clearance-based dose adjustments can help achieve equivalent drug exposure and maintain an acceptable safety profile in these patients. []

ANone: Studies in pediatric patients show that while the terminal half-life of fludarabine is similar to that in adults, the total body clearance is shorter. [] This highlights the importance of age-specific dosing strategies to optimize treatment outcomes in different patient populations.

ANone: Yes, a study utilizing a mouse model of chronic lymphocytic leukemia demonstrated the efficacy of this compound. [] In this model, this compound effectively prolonged the survival time of mice, comparable to the effects observed with doxorubicin. [] This highlights the potential of this drug in treating hematological malignancies.

ANone: Yes, in vitro studies have demonstrated synergistic anti-leukemic effects when this compound is combined with cytosine arabinoside (ara-C). [] This synergistic effect is attributed to this compound's ability to enhance the conversion of ara-C to its active triphosphate form, leading to increased anti-tumor activity. []

ANone: Limited evidence suggests potential cross-resistance between this compound and other purine nucleoside analogues, such as 2-chlorodeoxyadenosine (2-CdA) and deoxycoformycin (dCF), in some patients with hairy cell leukemia. [, ] The underlying mechanisms are thought to involve shared metabolic pathways and enzyme dependencies.

ANone: Myelosuppression, primarily presenting as leukopenia, is the most frequently observed toxicity associated with this compound. [, ] While generally manageable, severe cases can increase the risk of infections and may require dose adjustments or supportive care. []

ANone: Clinical trials have reported cases of potentially severe renal dysfunction, including life-threatening events, in patients treated with this compound. [] Although infrequent, these observations highlight the need for careful monitoring of renal function during treatment.

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in various biological matrices, including plasma. [, ] This method offers high sensitivity and specificity, allowing for accurate drug monitoring during treatment.

ANone: Clinical trials suggest that this compound demonstrates superior single-agent activity compared to conventional combination chemotherapy regimens in CLL. [, ] The high response rates observed in relapsed and refractory CLL patients further support its position as a potent therapeutic option. []

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